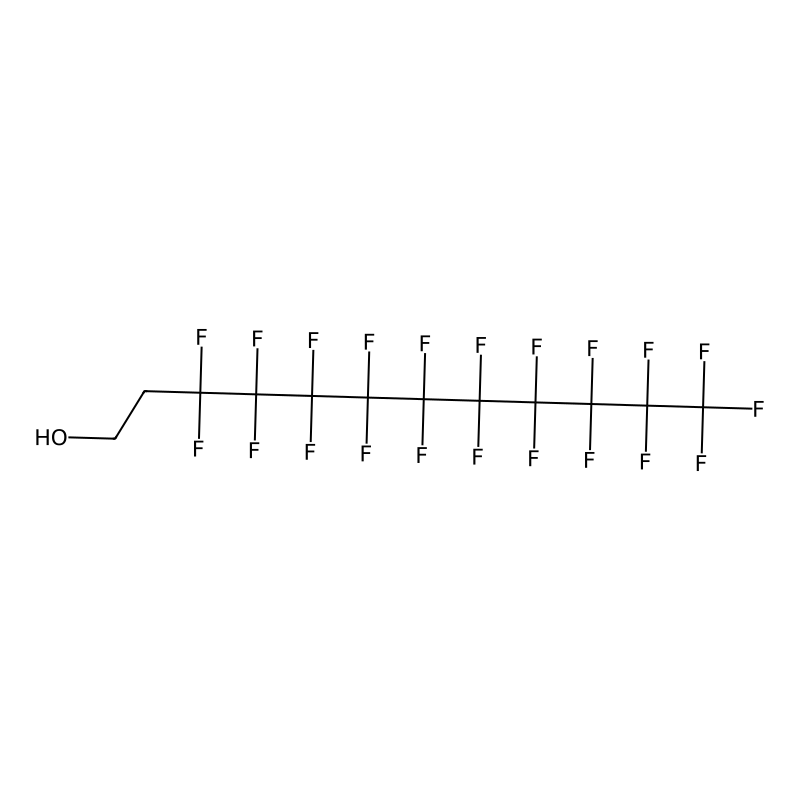

2-(Perfluorodecyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Perfluorodecyl)ethanol (CAS 865-86-1), commonly referred to as 10:2 FTOH, is a highly fluorinated long-chain alcohol utilized as a critical precursor in the synthesis of low surface energy fluoropolymers, specialized surfactants, and advanced repellent coatings. Characterized by its fully fluorinated ten-carbon tail and a two-carbon hydrocarbon spacer, this compound delivers extreme hydrophobicity and oleophobicity that shorter-chain analogs cannot match [1]. As a solid at room temperature, it offers distinct handling and thermal stability profiles compared to liquid or low-melting fluorotelomer alcohols. For industrial and scientific procurement, 10:2 FTOH is prioritized when the performance limits of standard C6 or C8 fluorinated precursors are exceeded, specifically in applications demanding maximal chemical resistance, minimal aqueous solubility, and enhanced barrier properties [2].

References

- [1] Liu, J., & Lee, L. S. (2007). Effect of Fluorotelomer Alcohol Chain Length on Aqueous Solubility and Sorption by Soils. Environmental Science & Technology, 41(15), 5357-5362.

- [2] Krusic, P. J., et al. (2005). Vapor Pressure and Intramolecular Hydrogen Bonding in Fluorotelomer Alcohols. The Journal of Physical Chemistry A, 109(28), 6232-6241.

Substituting 2-(Perfluorodecyl)ethanol with shorter-chain analogs like 8:2 FTOH or 6:2 FTOH fundamentally alters the physical state, processing requirements, and final material performance. While regulatory shifts often encourage the use of shorter perfluoroalkyl chains, C6 and C8 derivatives cannot replicate the ultra-low aqueous solubility and high melting point of the C10 chain[1]. 6:2 FTOH is a liquid, and 8:2 FTOH is a low-melting solid (~46 °C), whereas 10:2 FTOH remains a stable solid up to ~93 °C [1]. This difference dictates entirely different formulation strategies, solvent compatibilities, and curing temperatures. Furthermore, the exponential decrease in aqueous solubility with the addition of CF2 groups means that polymers derived from 10:2 FTOH exhibit significantly higher water and oil repellency. Using a shorter-chain substitute in high-performance barrier coatings or specialized surfactants compromises the structural integrity and repellent efficacy of the final product[2].

References

- [1] Liu, J., & Lee, L. S. (2007). Effect of Fluorotelomer Alcohol Chain Length on Aqueous Solubility and Sorption by Soils. Environmental Science & Technology, 41(15), 5357-5362.

- [2] Krusic, P. J., et al. (2005). Vapor Pressure and Intramolecular Hydrogen Bonding in Fluorotelomer Alcohols. The Journal of Physical Chemistry A, 109(28), 6232-6241.

Thermal Transition and Solid-State Stability

The physical state and thermal transitions of fluorotelomer alcohols are heavily dependent on the perfluorinated chain length. Quantitative calorimetric analysis demonstrates that 10:2 FTOH has a melting point of 92.7 °C and an entropy of melt of 55.9 J/(mol·K). In direct contrast, the shorter-chain 8:2 FTOH melts at 46.2 °C with an entropy of melt of 37.4 J/(mol·K), and 6:2 FTOH remains a liquid at room temperature [1].

| Evidence Dimension | Melting Point |

| Target Compound Data | 92.7 °C (10:2 FTOH) |

| Comparator Or Baseline | 46.2 °C (8:2 FTOH) and liquid (6:2 FTOH) |

| Quantified Difference | +46.5 °C higher melting point than 8:2 FTOH |

| Conditions | Differential scanning calorimetry (DSC) analysis |

The significantly higher melting point of 10:2 FTOH provides greater solid-state stability in final formulations and requires specific heated processing, preventing the premature softening seen with 8:2 FTOH.

Aqueous Solubility and Hydrophobic Precursor Suitability

The addition of perfluorinated carbons exponentially decreases aqueous solubility, directly impacting the hydrophobicity of the resulting polymers. 10:2 FTOH exhibits an ultra-low aqueous solubility of approximately 0.005 to 0.011 mg/L. By comparison, 8:2 FTOH has a measured solid solubility of 0.194 mg/L, and 6:2 FTOH is highly soluble at 18.8 mg/L [1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ~0.005 - 0.011 mg/L (10:2 FTOH) |

| Comparator Or Baseline | 0.194 mg/L (8:2 FTOH) |

| Quantified Difference | ~17 to 38-fold reduction in aqueous solubility compared to 8:2 FTOH |

| Conditions | Log-linear cosolvency extrapolation at 25 °C |

The extreme insolubility of 10:2 FTOH makes it the mandatory precursor for synthesizing ultra-hydrophobic coatings where C8 or C6 derivatives fail to provide sufficient water repellency.

Vapor Pressure and Evaporative Loss During Processing

The volatility of fluorotelomer alcohols impacts their retention during high-temperature synthesis and coating applications. 10:2 FTOH demonstrates significantly lower vapor pressure compared to its shorter-chain counterparts. While 8:2 FTOH exhibits a vapor pressure of approximately 4 to 16 Pa at 21 °C, the heavier 10:2 FTOH requires much higher temperatures to achieve comparable vapor pressures, minimizing evaporative losses [1].

| Evidence Dimension | Vapor Pressure / Volatility |

| Target Compound Data | Significantly lower vapor pressure, solid at ambient temp (10:2 FTOH) |

| Comparator Or Baseline | ~4-16 Pa at 21 °C (8:2 FTOH) |

| Quantified Difference | Substantially reduced volatility and higher thermal retention |

| Conditions | Extrapolated ambient temperature vapor pressure via Antoine/Clausius-Clapeyron fits |

Lower volatility ensures higher precursor retention during heated polymerization or curing processes, improving manufacturing yield and reducing off-gassing.

Synthesis of Ultra-Hydrophobic Fluoropolymers

Directly leveraging its ~0.005 mg/L aqueous solubility, 10:2 FTOH is a highly effective precursor for synthesizing fluorinated acrylates and methacrylates used in extreme water- and oil-repellent coatings, where shorter C6 or C8 chains cannot provide sufficient barrier properties [1].

High-Temperature Stable Barrier Coatings

Due to its high melting point (92.7 °C) and low volatility, 10:2 FTOH is selected over 8:2 FTOH for formulations that must withstand elevated temperatures without softening or volatilizing during the curing process [REFS-1, REFS-2].

Specialized Fluorosurfactant Manufacturing

Used as a hydrophobic tail in specialized surfactants where the C10 perfluoroalkyl chain is strictly required to achieve the absolute lowest possible surface tension in non-aqueous systems, providing lower surface tension than the solubility and surface-energy limits of C6 and C8 analogs [1].

References

- [1] Liu, J., & Lee, L. S. (2007). Effect of Fluorotelomer Alcohol Chain Length on Aqueous Solubility and Sorption by Soils. Environmental Science & Technology, 41(15), 5357-5362.

- [2] Krusic, P. J., et al. (2005). Vapor Pressure and Intramolecular Hydrogen Bonding in Fluorotelomer Alcohols. The Journal of Physical Chemistry A, 109(28), 6232-6241.

XLogP3

UNII

GHS Hazard Statements

H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

PFAS

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.